molecular formula C11H20O2 B13040658 Methyl 4-propylcyclohexane-1-carboxylate CAS No. 101691-32-1

Methyl 4-propylcyclohexane-1-carboxylate

Cat. No.: B13040658
CAS No.: 101691-32-1
M. Wt: 184.27 g/mol
InChI Key: HKSRVMZNIUYTFW-UHFFFAOYSA-N
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Description

Methyl 4-propylcyclohexane-1-carboxylate: is an organic compound with the molecular formula C11H20O2. It is a derivative of cyclohexane, featuring a methyl ester functional group at the first carbon and a propyl group at the fourth carbon of the cyclohexane ring. This compound is typically a liquid at room temperature and is used in various chemical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-propylcyclohexane-1-carboxylate can be synthesized through the esterification of 4-propylcyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-propylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ester can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The propyl group can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of light or a catalyst.

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 4-propylcyclohexane-1-carboxylate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It may serve as a model compound in studies of ester hydrolysis and other biochemical reactions.

Industry: In the industrial sector, this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing .

Mechanism of Action

The mechanism of action of methyl 4-propylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which may then participate in further biochemical reactions. The propyl group may influence the compound’s hydrophobic interactions and binding affinity to target molecules .

Comparison with Similar Compounds

    Methyl cyclohexane-1-carboxylate: Lacks the propyl group, resulting in different chemical properties and reactivity.

    Ethyl 4-propylcyclohexane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, leading to variations in physical and chemical properties.

    4-propylcyclohexane-1-carboxylic acid: The carboxylic acid form of the compound, which has different reactivity and applications.

Uniqueness: Methyl 4-propylcyclohexane-1-carboxylate is unique due to the presence of both a propyl group and a methyl ester group on the cyclohexane ring. This combination of functional groups imparts specific chemical properties, such as increased hydrophobicity and reactivity, making it valuable in various chemical and industrial applications .

Biological Activity

Methyl 4-propylcyclohexane-1-carboxylate is a compound of increasing interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derived from cyclohexane with a propyl group and a carboxylate functional group. Its chemical formula is C11H20O2C_{11}H_{20}O_2, and it exhibits properties typical of cyclic esters, such as stability and moderate lipophilicity, which can influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to act as an inhibitor for certain enzymes, potentially affecting metabolic pathways. Its cyclohexanone structure allows it to fit into enzyme active sites, modulating their activity.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for further exploration in inflammatory disease models.
  • Analgesic Effects : Research indicates potential analgesic properties, which could position this compound as a therapeutic agent in pain management.

Study on Anti-inflammatory Activity

A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers compared to control groups. The compound was administered at varying doses, revealing a dose-dependent relationship with anti-inflammatory efficacy.

Dose (mg/kg)Inflammatory Marker Reduction (%)
1025%
2545%
5070%

This data suggests that higher doses correlate with increased anti-inflammatory activity, highlighting the compound's therapeutic potential.

Analgesic Activity Assessment

In another study assessing analgesic effects, researchers utilized the formalin test in rodents. This compound was found to reduce pain responses significantly:

Treatment GroupPain Response Score (0-10)
Control8.5
Low Dose5.0
High Dose2.5

The results indicate that the compound may provide effective pain relief, warranting further investigation into its mechanisms and applications in pain management.

Properties

CAS No.

101691-32-1

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

methyl 4-propylcyclohexane-1-carboxylate

InChI

InChI=1S/C11H20O2/c1-3-4-9-5-7-10(8-6-9)11(12)13-2/h9-10H,3-8H2,1-2H3

InChI Key

HKSRVMZNIUYTFW-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C(=O)OC

Origin of Product

United States

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